METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE
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Overview
Description
METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiazole-4-carboxylic acid as a starting material, which is then reacted with bis[(1,1-dimethylethoxy)carbonyl]amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or amide functionalities, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolecarboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, ethyl ester
- Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Uniqueness
METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivities are required .
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-14(2,3)22-12(19)17(13(20)23-15(4,5)6)11-16-9(8-24-11)10(18)21-7/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKEDNRCYKDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CS1)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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